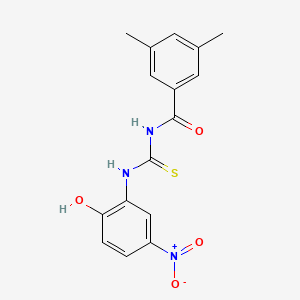

3,5-dimethyl PIT-1

Vue d'ensemble

Description

Le 3,5-diméthyl PIT-1 est un composé synthétique connu pour son rôle d'inhibiteur de la liaison phosphatidylinositol-3,4,5-triphosphate/protéine. Il s'agit d'un analogue diméthylé du PIT-1, conçu pour avoir une solubilité in vivo plus favorable. Ce composé perturbe spécifiquement la liaison du phosphatidylinositol-3,4,5-triphosphate au domaine d'homologie de pleckstrine des protéines, ce qui est crucial dans divers processus cellulaires, notamment la transduction du signal et la réorganisation du cytosquelette .

Méthodes De Préparation

Le 3,5-diméthyl PIT-1 est synthétisé par une série de réactions chimiques. La voie de synthèse implique généralement les étapes suivantes :

Matières premières : La synthèse commence par des matières premières disponibles dans le commerce telles que le chlorure de 3,5-diméthylbenzoyle et la 2-hydroxy-5-nitroaniline.

Conditions de réaction : La réaction implique la formation d'une liaison amide entre le chlorure de 3,5-diméthylbenzoyle et la 2-hydroxy-5-nitroaniline en présence d'une base telle que la triéthylamine. La réaction est effectuée dans un solvant organique comme le dichlorométhane à température ambiante.

Purification : Le produit brut est purifié par chromatographie sur colonne pour obtenir du 3,5-diméthyl PIT-1 pur

Analyse Des Réactions Chimiques

Le 3,5-diméthyl PIT-1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino.

Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés

Applications de recherche scientifique

Le 3,5-diméthyl PIT-1 a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier la voie de signalisation phosphatidylinositol 3-kinase/Akt, qui est impliquée dans le cancer. .

Études de signalisation cellulaire : Il est utilisé pour étudier le rôle du phosphatidylinositol-3,4,5-triphosphate dans la signalisation cellulaire et la réorganisation du cytosquelette

Développement de médicaments : Le composé sert de composé de tête pour le développement de nouveaux médicaments ciblant la voie phosphatidylinositol 3-kinase/Akt

Mécanisme d'action

Le 3,5-diméthyl PIT-1 exerce ses effets en inhibant la liaison du phosphatidylinositol-3,4,5-triphosphate au domaine d'homologie de pleckstrine des protéines. Cette inhibition perturbe la voie de signalisation phosphatidylinositol 3-kinase/Akt, ce qui entraîne une réduction de la viabilité cellulaire et une induction de l'apoptose dans les cellules cancéreuses. Le composé cible spécifiquement la liaison phosphatidylinositol-3,4,5-triphosphate/domaine d'homologie de pleckstrine d'Akt, supprimant la phosphorylation dépendante de phosphatidylinositol 3-kinase-PDK1-Akt .

Applications De Recherche Scientifique

Biomedical Research Applications

The applications of 3,5-dimethyl PIT-1 in biomedical research are diverse:

- Cancer Therapy : It has shown promise in reducing tumor growth in various cancer models. Notably, studies have demonstrated its efficacy in attenuating breast cancer tumor growth in mouse models when administered at a dosage of 1 mg/kg per day .

- Targeted Drug Delivery : The compound has been incorporated into polymeric micelles to enhance its solubility and bioavailability. For instance, micellar formulations of DM-PIT-1 have been developed to improve its cytotoxic effects against TRAIL-resistant cancer cells .

- Combination Therapy : Research indicates that combining DM-PIT-1 with other agents, such as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), can enhance therapeutic efficacy against resistant cancer types .

Case Study 1: In Vitro Efficacy Against Glioblastoma

A study investigated the effects of this compound on U87MG glioblastoma cells. The findings revealed that the compound significantly suppressed PI3K-PDK1-Akt-dependent phosphorylation, leading to reduced cell viability and increased apoptosis rates. The IC50 for inducing apoptosis in these cells was determined to be around 36 µM .

Case Study 2: Micellar Formulations for Enhanced Delivery

In another study focusing on micellar formulations of DM-PIT-1, researchers found that the drug-loaded micelles demonstrated over 70% incorporation efficiency. These micelles exhibited high cytotoxicity against various cancer cell lines and improved efficacy when combined with TRAIL therapy . This approach highlights the potential for developing targeted therapies that can overcome limitations associated with poor solubility.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| PIT-1 | Lacks methyl groups at positions 3 and 5 | Broad PI3K inhibition | Less selective than this compound |

| LY294002 | Phenolic structure with a similar core | Non-selective PI3K inhibitor | More potent but less specific |

| GDC-0941 | Contains a different scaffold | Selective for class I PI3Ks | Higher selectivity for certain isoforms |

| AZD8186 | Contains an amide linkage | Selective PI3K inhibitor | Designed for better pharmacokinetics |

The comparative analysis illustrates that this compound offers a favorable balance between potency and selectivity compared to other inhibitors.

Mécanisme D'action

3,5-dimethyl PIT-1 exerts its effects by inhibiting the binding of phosphatidylinositol-3,4,5-triphosphate to the pleckstrin homology domain of proteins. This inhibition disrupts the phosphatidylinositol 3-kinase/Akt signaling pathway, leading to reduced cell viability and induction of apoptosis in cancer cells. The compound specifically targets the phosphatidylinositol-3,4,5-triphosphate/Akt pleckstrin homology domain binding, suppressing phosphatidylinositol 3-kinase-PDK1-Akt-dependent phosphorylation .

Comparaison Avec Des Composés Similaires

Le 3,5-diméthyl PIT-1 est comparé à d'autres composés similaires, tels que :

PIT-1 : Le composé parent, PIT-1, est également un inhibiteur de la liaison phosphatidylinositol-3,4,5-triphosphate/protéine, mais il a une solubilité in vivo moins favorable que le 3,5-diméthyl PIT-1

DM-PIT-1 : Un autre analogue, DM-PIT-1, a des effets inhibiteurs similaires sur la voie phosphatidylinositol 3-kinase/Akt, mais peut différer dans ses propriétés pharmacocinétiques

Le 3,5-diméthyl PIT-1 se démarque par sa solubilité améliorée et son efficacité à inhiber la voie phosphatidylinositol 3-kinase/Akt, ce qui en fait un outil précieux dans la recherche scientifique et le développement de médicaments .

Activité Biologique

3,5-Dimethyl PIT-1 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes, including growth, proliferation, and survival. This compound has garnered attention in biomedical research due to its potential therapeutic applications, particularly in cancer treatment.

The primary mechanism through which this compound exerts its biological activity is by inhibiting the binding of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to the pleckstrin homology (PH) domain of Akt, a key protein in the PI3K/Akt signaling pathway. This inhibition leads to a decrease in Akt activation and downstream signaling events that are essential for cell survival and proliferation.

- IC50 Values :

Biological Effects

Research indicates that this compound has several significant biological effects:

- Cell Proliferation : The compound has been shown to suppress cell proliferation in various cancer cell lines by disrupting the PI3K/Akt signaling pathway.

- Apoptosis Induction : It induces apoptosis in cancer cells, making it a candidate for therapeutic strategies against tumors that rely on this pathway for survival .

- Tumor Growth Inhibition : In vivo studies have demonstrated that this compound can attenuate tumor growth in mouse models of breast cancer.

Table 1: Summary of Biological Activities

Case Studies

- Glioblastoma Research : A study focusing on PTEN-deficient glioblastoma cells found that treatment with this compound resulted in significant reduction of cell viability and increased rates of apoptosis. This suggests its potential as a targeted therapy for aggressive brain tumors .

- Breast Cancer Models : In preclinical trials using mouse models of breast cancer, administration of this compound led to notable decreases in tumor size and weight. The mechanism was attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and survival.

Propriétés

IUPAC Name |

N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-9-5-10(2)7-11(6-9)15(21)18-16(24)17-13-8-12(19(22)23)3-4-14(13)20/h3-8,20H,1-2H3,(H2,17,18,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWBCAQMXJFWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.